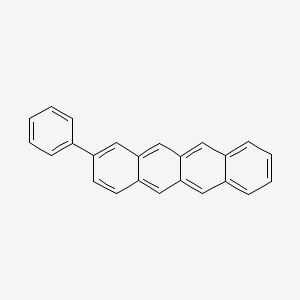

![molecular formula C7H5N4NaO2 B2371149 Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate CAS No. 2251054-34-7](/img/structure/B2371149.png)

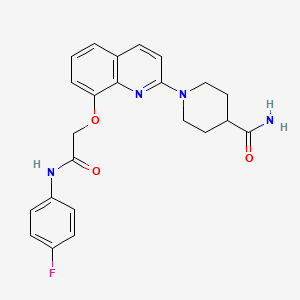

Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[1,2,4]Triazolo[4,3-a]pyrazine derivatives are a class of compounds that have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

Synthesis Analysis

The synthesis of these compounds involves several steps including substitution, acylation, cyclization, and chlorination reactions . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .Molecular Structure Analysis

The molecular structure of these compounds is complex, with a [1,2,4]triazolo[4,3-a]pyrazine nucleus bearing a ethylenediamine moiety .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution, acylation, cyclization, and chlorination .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a part of the [1,2,4]triazolo[4,3-a]pyrazine platform, which is used in the development of medicinal chemistry relevant building blocks . This platform provides quick and multigram access to target derivatives starting from commercially available nonexpensive reagents .

Antifungal Applications

Triazole compounds, including Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate, are known for their antifungal properties . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Antidepressant Applications

This compound is found in a wide variety of promising drugs pertaining to diversified therapeutic applications, including antidepressants .

Antipsychotic Applications

Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is also used in the formulation of antipsychotic drugs .

Antihistamine Applications

This compound is used in the development of antihistamine drugs .

Anticancer Applications

The compound has potential applications in the development of anticancer drugs .

Antioxidant Applications

Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is used in the formulation of antioxidant drugs .

Anti-inflammatory Applications

This compound is also used in the development of anti-inflammatory drugs .

Mecanismo De Acción

Target of Action

Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a synthetic compound that has been found to interact with various biological targets. Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to exhibit potent inhibitory activity against c-met protein kinase , a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing.

Mode of Action

It is known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function or activity.

Biochemical Pathways

Given the compound’s potential interaction with c-met protein kinase , it may influence pathways related to cellular growth and regeneration.

Result of Action

Compounds with similar structures have shown promising anti-tumor activity against various cancer cell lines , suggesting potential cytotoxic effects.

Direcciones Futuras

Propiedades

IUPAC Name |

sodium;8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2.Na/c1-4-5-9-10-6(7(12)13)11(5)3-2-8-4;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWPLUVYRDIWOX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN2C1=NN=C2C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N4NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2371067.png)

![Methyl 4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2371072.png)

![N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide](/img/structure/B2371075.png)

![2-[(2-Aminophenyl)amino]ethanol hydrochloride](/img/structure/B2371079.png)